![molecular formula C9H13N3O3 B6605677 4-amino-3-[(3-methoxy-3-oxopropyl)amino]pyridin-1-ium-1-olate CAS No. 2243508-04-3](/img/structure/B6605677.png)
4-amino-3-[(3-methoxy-3-oxopropyl)amino]pyridin-1-ium-1-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-3-[(3-methoxy-3-oxopropyl)amino]pyridin-1-ium-1-olate, commonly known as AMPOP, is an organic compound with a wide range of applications in the scientific community. This compound is a colorless, crystalline solid with a melting point of approximately 150°C, and is soluble in water and most organic solvents. It has been used in numerous scientific studies due to its unique properties and potential for a variety of applications. In
科学的研究の応用
AMPOP has been used in numerous scientific studies due to its unique properties and potential for a variety of applications. It has been used in the study of enzyme kinetics, as a substrate for enzymes, and as a model compound for studying enzyme-catalyzed reactions. It has also been used in the study of the structure and function of proteins, as well as in the study of the structure of DNA. In addition, AMPOP has been used in the study of the pharmacokinetics of drugs, as a model compound for studying drug metabolism, and as a tool for the development of new drugs.
作用機序
AMPOP is an organic compound that acts as an enzyme substrate and is involved in the catalytic reactions of enzymes. When AMPOP binds to an enzyme, it undergoes a conformational change that results in the formation of an enzyme-AMPOP complex. This complex then undergoes a series of chemical reactions that result in the formation of the desired product. The exact mechanism of action of AMPOP is not fully understood, but it is believed to involve the formation of an intermediate complex between the enzyme and AMPOP, followed by a series of chemical reactions that result in the formation of the desired product.
Biochemical and Physiological Effects
AMPOP has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that AMPOP can inhibit the activity of enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. In addition, AMPOP has been shown to inhibit the activity of other enzymes, including proteases and phosphatases, which are involved in the breakdown of proteins and nucleic acids. Furthermore, AMPOP has been shown to have anti-inflammatory and antioxidant effects, as well as to modulate the activity of the immune system.
実験室実験の利点と制限
AMPOP has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is soluble in a variety of solvents, including water. Furthermore, it is relatively stable and has a low toxicity profile. However, there are some limitations to using AMPOP in laboratory experiments. For example, it is not very soluble in organic solvents, and it can be difficult to purify. In addition, it can be difficult to quantify the amount of AMPOP present in a sample, as it is a colorless solid.
将来の方向性
There are numerous potential future directions for the use of AMPOP. For example, it could be used in the development of new drugs or as a tool for drug delivery. In addition, it could be used to study the structure and function of proteins and to develop new enzyme-catalyzed reactions. Furthermore, it could be used to study the pharmacokinetics of drugs, as well as to study the structure and function of DNA. Finally, it could be used in the study of the biochemical and physiological effects of drugs, as well as in the study of the mechanisms of action of drugs.
合成法
AMPOP can be synthesized in a variety of ways, including simple acid-base reactions, condensation reactions, and oxidation-reduction reactions. In one method, a solution of 4-amino-3-methoxy-3-oxopropylpyridine in aqueous sodium hydroxide is treated with an aqueous solution of potassium iodide, followed by the addition of aqueous hydrochloric acid to the reaction mixture. This reaction results in the formation of AMPOP and potassium chloride. In another method, AMPOP can be synthesized from 4-amino-3-methoxy-3-oxopropylpyridine and acetic anhydride. The reaction is heated in the presence of an acid catalyst, such as sulfuric acid, and the resulting product is AMPOP.
特性
IUPAC Name |
methyl 3-[(1-hydroxy-4-iminopyridin-3-yl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-15-9(13)2-4-11-8-6-12(14)5-3-7(8)10/h3,5-6,10-11,14H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKHAUPHHKRYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC1=CN(C=CC1=N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-[(3-methoxy-3-oxopropyl)amino]pyridin-1-ium-1-olate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

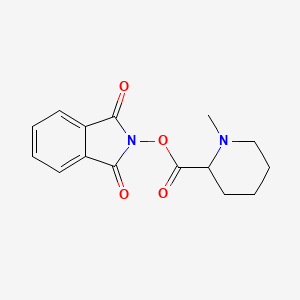
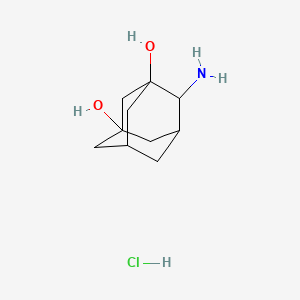

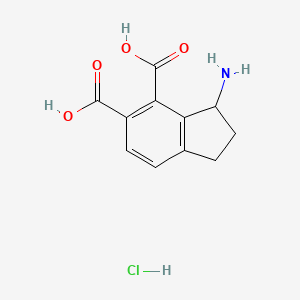
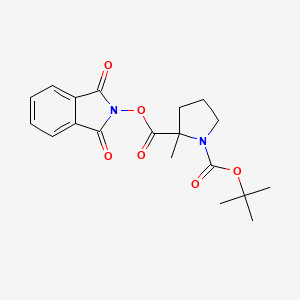
![1-ethyl-6-{[3-(2-methylbenzoyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B6605635.png)
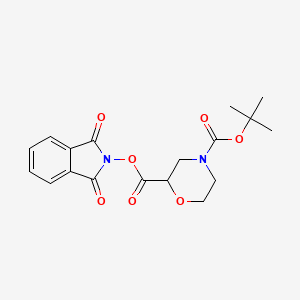
![rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B6605649.png)


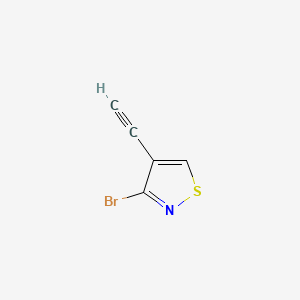
![ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6605676.png)
![tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate](/img/structure/B6605680.png)
![rel-benzyl N-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate](/img/structure/B6605694.png)